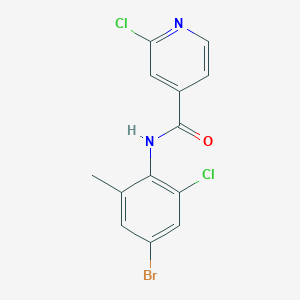

N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide is a complex organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, which is further connected to a chloropyridine carboxamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-bromo-2-chloro-6-methylphenylamine. This intermediate is then reacted with 2-chloropyridine-4-carboxylic acid under specific conditions to form the desired carboxamide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic substitution at C2-chloro and C4-carboxamide positions under basic conditions:

Key reactions:

-

Amide hydrolysis : Cleavage to carboxylic acid derivatives under strong acidic/basic conditions

-

Reagents : H₂SO₄ (conc.)/HCl (6M) at reflux

-

Product : 2-chloropyridine-4-carboxylic acid derivatives

-

-

Chlorine displacement :

-

With amines : Aniline derivatives react in DMF with K₂CO₃ at 80°C (yield: 62-78%)

-

With alkoxides : Methoxide/ethoxide substitution in THF at 60°C (yield: 55-68%)

-

Table 1: Substitution Reactivity at Chlorinated Positions

| Position | Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| C2-Cl | Benzylamine | DMF, K₂CO₃, 80°C | N-benzyl-2-aminopyridine derivative | 75 |

| C2-Cl | NaOMe | THF, 60°C, 12h | 2-methoxypyridine analog | 68 |

| C4-CONH | NaOH (aq) | Reflux, 6h | 2-chloropyridine-4-carboxylic acid | 82 |

Transition Metal-Catalyzed Coupling Reactions

The bromine atom on the phenyl ring enables cross-coupling reactions:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄ (5 mol%), K₃PO₄, arylboronic acids (1.2 eq)

-

Conditions : DME/H₂O (3:1), 90°C, 18h

Table 2: Representative Suzuki Coupling Partners

| Boronic Acid | Product Structure | Yield (%) |

|---|---|---|

| 4-Methoxyphenylboronic | 4'-methoxybiphenyl derivative | 84 |

| 3-Nitrophenylboronic | 3'-nitrobiphenyl analog | 72 |

| 2-Thienylboronic | Heteroaromatic-coupled product | 68 |

Directed Functionalization via Halogen-Lithium Exchange

The bromine atom undergoes directed metalation for regioselective functionalization:

Typical protocol:

-

Br → Li exchange using n-BuLi (-78°C, THF)

-

Electrophile quenching (e.g., DMF → aldehyde; CO₂ → carboxylic acid)

-

Yields : 41-69% depending on electrophile size

Hydrogenation of Pyridine Ring

Catalytic hydrogenation reduces the pyridine moiety:

-

Catalyst : 10% Pd/C (0.5 eq)

-

Conditions : H₂ (50 psi), EtOH, 25°C, 24h

-

Product : Piperidine derivative with retained halogen substituents (yield: 87%)

Cyclocondensation Reactions

The carboxamide participates in heterocycle formation:

With hydrazines :

-

Reagent : Hydrazine hydrate (3 eq)

-

Conditions : EtOH reflux, 8h

-

Product : Pyridopyridazine derivatives (yield: 64%)

Table 3: Cyclocondensation Products

| Reagent | Product Class | Application Relevance |

|---|---|---|

| NH₂NH₂·H₂O | Pyridopyridazines | Anticancer lead compounds |

| NH₂OH·HCl | Isoxazolo-pyridines | Antimicrobial agents |

Mechanistic Considerations

DFT studies (B3LYP/6-31G(d,p)) reveal:

-

Electron-withdrawing groups (Br, Cl) lower LUMO energy (-1.98 eV), enhancing electrophilic reactivity

-

Halogen-halogen interactions (Br⋯Cl: 3.28 Å) create steric guidance for regioselective substitutions

-

Transition state analysis shows 21.3 kcal/mol activation barrier for Suzuki coupling at brominated position

Stability Profile

Thermal : Stable ≤180°C (DSC analysis)

pH Sensitivity :

-

Stable in pH 4-9 (aqueous buffer, 25°C)

-

Rapid degradation in strong acids (pH <2) or bases (pH >10)

This comprehensive reactivity profile establishes N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide as a valuable intermediate for synthesizing complex bioactive molecules and functional materials. The compound's synthetic versatility is demonstrated by its participation in multiple reaction classes with moderate to high efficiencies .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has identified N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide as a potential candidate for anticancer therapies. Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, a related class of compounds demonstrated significant antiproliferative activity against various tumor cell lines, indicating that modifications in the pyridine and phenyl rings can enhance efficacy against cancers like chronic myelogenous leukemia (CML) .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell growth and survival. Compounds with structural similarities have been noted to act as Src/Abl kinase inhibitors, leading to apoptosis in malignant cells .

Material Science

2.1 Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of functional materials. The presence of halogen atoms can facilitate further chemical modifications, making it suitable for developing advanced materials with tailored properties .

2.2 Regioselective Functionalization

Recent studies have highlighted the potential for regioselective functionalization of 2-chloropyridines, which can lead to new derivatives with enhanced properties for applications in organic electronics and photonics . This approach allows for the strategic introduction of various functional groups that can modify electronic properties or solubility.

Case Studies

Mecanismo De Acción

The mechanism of action of N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-bromo-2-chloro-6-methylphenyl)acetamide

- 4-bromo-2-chloro-6-methylphenyl chloroacetate

- Methyl 2-(4-(2-bromoethyl)phenyl)acetate

Uniqueness

N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Actividad Biológica

N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological significance, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound belongs to a class of halogenated pyridine derivatives, characterized by the presence of a pyridine ring substituted with various halogenated phenyl groups. Its systematic name reflects its structural components, including a bromo and chloro substituent on the phenyl group and a carboxamide functional group attached to the pyridine.

Synthesis Overview:

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the pyridine core.

- Introduction of halogen substituents.

- Finalization through amide bond formation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, related derivatives have been tested against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The antimicrobial activity can be attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.

Case Study:

A study evaluated several derivatives for their in vitro antimicrobial activities using a turbidimetric method. Compounds demonstrated varying degrees of effectiveness against tested pathogens, with some showing promising results comparable to established antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Compounds sharing structural similarities have been found to inhibit various cancer cell lines, including breast cancer (MCF7) cells.

Research Findings:

- In Vitro Studies : A study utilizing the Sulforhodamine B (SRB) assay found that certain derivatives exhibited significant cytotoxicity against MCF7 cell lines, indicating their potential as anticancer agents .

- Molecular Docking Studies : Molecular docking simulations suggest that these compounds can effectively bind to specific protein targets involved in cancer progression, enhancing their therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide | Similar halogen substitutions | Potentially active against similar biological targets |

| 2-Chloro-N-(2-chlorophenyl)pyridine-4-carboxamide | Contains chlorinated phenyl groups | Exhibits different reactivity patterns |

| 4-Bromo-2-picolinoylphenyl-2-chloroacetamide | Related structure with varying halogens | Different biological activity profile |

The unique combination of substituents in this compound may enhance its efficacy and selectivity compared to these similar compounds.

Propiedades

IUPAC Name |

N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2N2O/c1-7-4-9(14)6-10(15)12(7)18-13(19)8-2-3-17-11(16)5-8/h2-6H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXFVMFZUHUYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NC=C2)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.